5-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the 2-methoxyethyl, 4-methylbenzyl, and phenyl groups through various substitution and coupling reactions. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide: shares structural similarities with other pyrazolo[4,3-c]pyridine derivatives, which may also exhibit interesting biological or chemical properties.
Uniqueness
What sets this compound apart is its specific combination of substituents, which can confer unique reactivity and binding characteristics
Biological Activity
The compound 5-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic derivative belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N4O2 with a molecular weight of 352.43 g/mol. The structure features a pyrazolo-pyridine core which is known for its diverse biological properties.
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.21 μM, indicating strong antimicrobial potential .
Table 1: Antimicrobial Activity of Pyrazolo[4,3-c]pyridine Derivatives
Compound | Target Bacteria | MIC (μM) |
---|---|---|
This compound | Pseudomonas aeruginosa | 0.21 |
Other derivatives | Escherichia coli | Varies |
Anticancer Activity
The compound's anticancer properties have also been explored through various in vitro studies. It has been shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
Case Study: Inhibition of Cancer Cell Lines
In a study focusing on human cancer cell lines, it was found that this compound significantly reduced viability in breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined using MTT assays.
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis via caspase activation |
A549 | 10 | Cell cycle arrest at G1 phase |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within the cells. Molecular docking studies suggest that it binds effectively to enzymes involved in critical cellular processes such as DNA replication and repair .
Binding Interactions
The binding interactions have been characterized by:
- Hydrogen Bonding : Strong hydrogen bonds with key amino acid residues.
- Pi-Pi Stacking : Stabilization through interactions with nucleobases.
These interactions are crucial for the expression of its antibacterial and anticancer activities.
Properties
IUPAC Name |
5-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-17-8-10-18(11-9-17)14-25-23(29)20-15-27(12-13-31-2)16-21-22(20)26-28(24(21)30)19-6-4-3-5-7-19/h3-11,15-16H,12-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPQUINHXZNDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.